![molecular formula C18H28O8Sn B231101 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- CAS No. 17975-46-1](/img/structure/B231101.png)
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ‘isoxazole’ and is a heterocyclic organic compound containing an oxygen atom and a nitrogen atom in its ring structure. In
作用機序
The mechanism of action of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
生化学的および生理学的効果
The biochemical and physiological effects of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- have been studied extensively. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- in lab experiments is its potential to target multiple signaling pathways and enzymes, making it a versatile compound for studying various biological processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome and its potential use in the treatment of gastrointestinal disorders. In addition, more research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound for use in various applications.
In conclusion, 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more effective analogs for use in various applications.
合成法
The synthesis of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- can be achieved by several methods. One of the most common methods is the reaction between 4-methoxybenzaldehyde and 3-methyl-5-phenylisoxazole. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The product is then purified by recrystallization to obtain a pure compound.
科学的研究の応用
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
17975-46-1 |
|---|---|
製品名 |
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- |
分子式 |
C18H28O8Sn |
分子量 |
217.22 g/mol |
IUPAC名 |
4-[(4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-11(12(14)16-13-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3 |
InChIキー |
BDRUBILCCDSZIW-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC |
正規SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




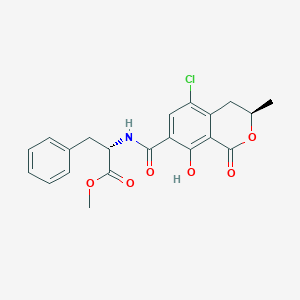
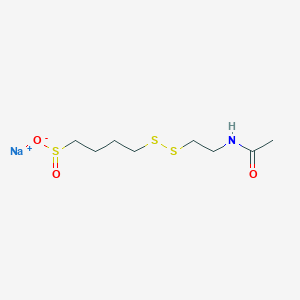

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
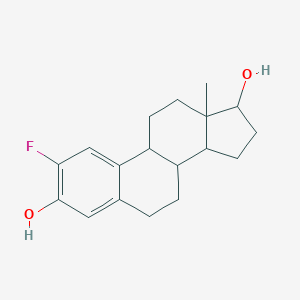
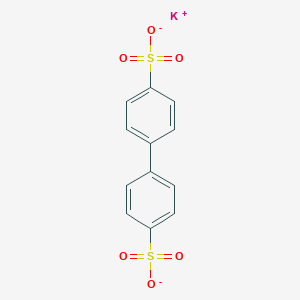
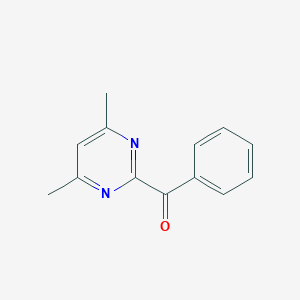
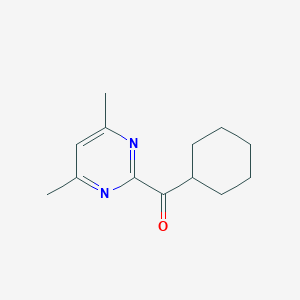




![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)